Triazene, 3-methyl-1-(p-nitrophenyl)-
Description
Arylalkyltriazenes are organic compounds characterized by a linear chain of three nitrogen atoms (a triazene (B1217601) moiety) connected to an aryl group at one end and an alkyl group at the other. Triazene, 3-methyl-1-(p-nitrophenyl)- is a specific example, featuring a p-nitrophenyl group attached to N1 and a methyl group to N3 of the triazene chain.
The chemistry of triazenes dates back over a century, with their initial syntheses being optimized before the 1930s. slideshare.net These early investigations laid the groundwork for understanding the fundamental properties and reactivity of the triazene functional group. Historically, triazenes were often considered as "concealed" or stabilized forms of diazonium salts. ebrary.net This perspective was instrumental in their initial applications in organic synthesis, where they served as precursors for generating reactive diazonium species under controlled conditions.
The evolution of triazene chemistry in organic synthesis has seen these compounds transition from mere curiosities to versatile synthetic intermediates. nih.gov Their stability under a range of reaction conditions, coupled with their ability to be readily cleaved, has made them valuable as protecting groups and linkers in complex synthetic endeavors, including natural product synthesis and combinatorial chemistry. ebrary.net
The triazene functional group continues to be of significant interest in modern chemical research due to its unique electronic and structural properties. These compounds are recognized for their adaptability in a multitude of synthetic transformations. nih.gov In medicinal chemistry, the triazene moiety is a key pharmacophore in several clinically used anticancer agents, where they function as alkylating agents. slideshare.net Their biological activity is a major driver for ongoing research into novel triazene derivatives. ebrary.net
Furthermore, the triazene linkage has been successfully employed as a linker in solid-phase synthesis and for the construction of novel heterocyclic systems. slideshare.netebrary.net The ability of the triazene group to be converted into other functional groups, such as iodoarenes, further underscores its versatility in organic synthesis. slideshare.net
A key structural feature of 1-aryl-3-methyltriazenes, including Triazene, 3-methyl-1-(p-nitrophenyl)-, is the existence of a tautomeric equilibrium. This equilibrium involves two primary forms:
Tautomer A: Ar-N=N-NH-CH₃
Tautomer B: Ar-NH-N=N-CH₃
The position of this equilibrium is significantly influenced by the electronic nature of the substituents on the aryl ring. In the case of Triazene, 3-methyl-1-(p-nitrophenyl)-, the presence of the strongly electron-withdrawing nitro group (-NO₂) in the para position is expected to favor the tautomer where the NH group is adjacent to the aryl ring (Tautomer B). This is due to the delocalization of the nitrogen lone pair into the electron-deficient aromatic ring.
Spectroscopic studies, particularly NMR, are crucial in elucidating the dominant tautomeric form in solution. The chemical shifts of the methyl protons and the aromatic carbons can provide definitive evidence for the position of the tautomeric equilibrium.
Table 1: Physicochemical Properties of Triazene, 3-methyl-1-(p-nitrophenyl)-
| Property | Value |
| Molecular Formula | C₇H₈N₄O₂ |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 1-(4-nitrophenyl)-3-methyltriaz-1-ene |
| Canonical SMILES | CN=NNC1=CC=C(N+[O-])C=C1 |
This data is based on computational predictions and may vary from experimental values.
Research interest in Triazene, 3-methyl-1-(p-nitrophenyl)- and related arylalkyltriazenes has followed several distinct trajectories:
Synthetic Methodology: A primary area of research has been the development of efficient and selective methods for the synthesis of 1-aryl-3-alkyltriazenes. These methods often involve the coupling of an arenediazonium salt with a primary amine. researchgate.net
Medicinal Chemistry: Inspired by the anticancer activity of triazene-containing drugs, researchers have synthesized and evaluated a wide range of arylalkyltriazenes for their potential as therapeutic agents. The presence of the nitro group in Triazene, 3-methyl-1-(p-nitrophenyl)- makes it an interesting candidate for such studies, as nitroaromatic compounds are known to possess diverse biological activities.
Mechanistic Studies: Investigations into the stability and decomposition of arylalkyltriazenes have been a significant research focus. Understanding the mechanisms of their degradation under various conditions (e.g., thermal, acidic) is crucial for their application in synthesis and for elucidating their mode of biological action.
Applications in Organic Synthesis: More recently, research has focused on exploiting the reactivity of the triazene group in novel synthetic transformations. This includes their use as precursors for generating aryl radicals or cations for use in coupling reactions.
The academic inquiry into Triazene, 3-methyl-1-(p-nitrophenyl)- is driven by several key objectives:
Elucidation of Structure-Activity Relationships: A central goal is to understand how the structural features of this molecule, particularly the presence and position of the nitro group, influence its chemical reactivity and biological activity.
Development of Novel Synthetic Applications: Researchers aim to leverage the unique properties of this compound to develop new and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Investigation of Biological Mechanisms: For studies exploring its potential as a therapeutic agent, a primary objective is to elucidate the molecular mechanisms by which it exerts its biological effects, which may involve DNA alkylation or other cellular interactions.
Probing Tautomeric and Isomeric Equilibria: A fundamental objective is to precisely characterize the tautomeric and geometric (E/Z) isomerism of this compound in different environments (solution and solid-state) using advanced spectroscopic and computational techniques.
Structure
3D Structure
Properties
CAS No. |
40643-39-8 |
|---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N-(methyldiazenyl)-4-nitroaniline |
InChI |
InChI=1S/C7H8N4O2/c1-8-10-9-6-2-4-7(5-3-6)11(12)13/h2-5H,1H3,(H,8,9) |
InChI Key |
BDSNQOSDUXHMCI-UHFFFAOYSA-N |
SMILES |
CN=NNC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CN=NNC1=CC=C(C=C1)[N+](=O)[O-] |
Other CAS No. |
40643-39-8 |
Synonyms |
1-(4-nitrophenyl)-3-methyltriazene 1-NPMT |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Triazene, 3 Methyl 1 P Nitrophenyl
Classic Diazotization and Coupling Approaches for Arylalkyltriazenes
The most conventional and widely employed method for synthesizing arylalkyltriazenes is the N-coupling reaction, which involves two key stages: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a primary or secondary amine. wikipedia.org
The synthesis of 3-methyl-1-(p-nitrophenyl)triazene is classically achieved through a two-step process starting from p-nitroaniline.
Step 1: Diazotization of p-Nitroaniline The first step is the diazotization of p-nitroaniline. This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid. miracosta.eduorganic-chemistry.org The reaction is performed in an ice-cold solution, as diazonium salts are generally unstable at higher temperatures and can decompose. miracosta.eduspcmc.ac.in The p-nitroaniline is first dissolved in the acid solution, and then an aqueous solution of sodium nitrite is added dropwise to form the p-nitrobenzenediazonium salt. miracosta.edu
Step 2: Coupling with Methylamine The second step is the diazo coupling reaction. The freshly prepared p-nitrobenzenediazonium salt, which acts as an electrophile, is reacted with methylamine. wikipedia.orgresearchgate.net This reaction joins the two molecules via an azo group, forming the triazene (B1217601) backbone. researchgate.net The coupling reaction is typically carried out in a medium where the pH is carefully controlled to facilitate the reaction between the electrophilic diazonium ion and the nucleophilic amine. wikipedia.orgspcmc.ac.in
The yield and purity of 3-methyl-1-(p-nitrophenyl)triazene are highly dependent on the reaction conditions. Key parameters that require optimization include temperature and pH.
Temperature Control: The diazotization reaction is exothermic and the resulting diazonium salt is thermally labile. Therefore, maintaining a low temperature (typically 0–5 °C) using an ice bath is crucial to prevent the decomposition of the diazonium salt and the formation of unwanted byproducts, such as phenols. miracosta.eduresearchgate.net
pH Control: The pH of the reaction medium is critical for the coupling step. For coupling with an amine like methylamine, the conditions must be slightly acidic. spcmc.ac.in If the solution is too acidic, the concentration of the free, unprotonated amine becomes too low, hindering its ability to act as a nucleophile. Conversely, if the solution is too basic, the diazonium salt can be converted into unreactive diazotate species. An optimal, slightly acidic pH ensures a sufficient concentration of both the reactive diazonium cation and the free amine, maximizing the coupling reaction rate. spcmc.ac.in Mild bases such as sodium acetate (B1210297) or sodium bicarbonate are often used to maintain the optimal pH range during the coupling process. wikipedia.org
Interactive Table: Optimization of Reaction Conditions
| Parameter | Condition | Rationale | Potential Outcome of Non-Optimal Condition |
|---|---|---|---|
| Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt. | Formation of phenol (B47542) byproducts; reduced yield. |
| pH (Coupling) | Slightly Acidic (pH 5-7) | Balances concentration of reactive diazonium ion and free amine. | Too acidic: protonates amine, reducing nucleophilicity. Too basic: forms unreactive diazotates. Both lead to poor yield. |
| Reagent Addition | Slow, dropwise addition of NaNO₂ | Controls the exothermic diazotization reaction. | Uncontrolled temperature rise; side reactions. |
Alternative Synthetic Routes to Triazene, 3-methyl-1-(p-nitrophenyl)- and Related Derivatives
While the diazotization-coupling pathway is standard, other strategies can be considered for the synthesis of the target compound and its analogs, often focusing on different methods of constructing the core triazene linkage.
Alternative approaches can involve condensation reactions, which are common in the synthesis of nitrogen-containing heterocyclic compounds like triazines. slideshare.netyoutube.com While not the primary route for simple triazenes, related principles can be applied. For instance, the synthesis of 1,2,4-triazines can be achieved through the condensation of 1,2-dicarbonyl compounds with amidrazones. youtube.com Another approach involves the dehydro-condensation of carboxylic acids and amines using triazine-derived agents, demonstrating the role of related structures in forming new bonds. mdpi.com
For 3-methyl-1-(p-nitrophenyl)triazene, a hypothetical condensation route could involve the reaction of a p-nitrophenylhydrazine derivative with a reagent that provides the N-methyl fragment, or the reaction between p-nitrophenylazide and a methyl organometallic compound. These routes, while less common, represent potential alternatives to the classic diazonium chemistry. Base-catalyzed condensation reactions are also a cornerstone in building complex molecules that can later be cyclized to form various heterocyclic systems. nih.gov
A modular or divergent synthetic strategy allows for the rapid generation of a library of related compounds from a common intermediate. This approach is highly valuable for developing analogs of 3-methyl-1-(p-nitrophenyl)triazene for various research applications. The principle has been successfully applied to the synthesis of complex triazine-based libraries where a central core is derivatized with various functional groups. rsc.orgnih.gov
In the context of 3-methyl-1-(p-nitrophenyl)triazene, a modular approach would utilize the p-nitrobenzenediazonium salt as a common precursor. This reactive intermediate could then be coupled with a diverse library of primary and secondary amines, not just methylamine, to produce a wide array of 1-(p-nitrophenyl)triazene derivatives with varied alkyl and aryl substituents at the N-3 position. This strategy provides efficient access to a range of analogs for structure-activity relationship studies.
Green Chemistry Principles in the Synthesis of Triazene, 3-methyl-1-(p-nitrophenyl)-
Applying green chemistry principles to the synthesis of triazenes aims to reduce the environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. nih.gov While specific studies on the green synthesis of 3-methyl-1-(p-nitrophenyl)triazene are not extensively documented, principles from related syntheses can be applied. mdpi.com
Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to significantly accelerate the synthesis of 1,3,5-triazine (B166579) derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. chim.itnih.govmdpi.com These energy sources could potentially be applied to both the diazotization and coupling steps of the triazene synthesis to improve efficiency and reduce energy consumption.
Greener Solvents: The classic synthesis often uses aqueous acidic and basic solutions. While water is a green solvent, the use of strong acids presents hazards. Research into using milder acid catalysts or performing the reaction in alternative green solvents like ethanol (B145695) or in solvent-free conditions could reduce the environmental footprint. nih.govmdpi.com Sonochemical methods, for example, have enabled efficient synthesis of some triazine derivatives in water, making the process significantly "greener". nih.gov
Atom Economy and One-Pot Syntheses: Designing a one-pot synthesis where diazotization and coupling occur in the same reaction vessel without isolating the diazonium salt intermediate can improve efficiency and reduce solvent waste. wikipedia.orgorganic-chemistry.org This approach minimizes handling of the potentially hazardous intermediate and aligns with the green chemistry goal of process simplification.
Interactive Table: Green Chemistry Approaches
| Green Principle | Application to Triazene Synthesis | Potential Benefit |
|---|---|---|
| Alternative Energy | Use of microwave or ultrasound for diazotization/coupling. mdpi.com | Reduced reaction time, lower energy consumption, potentially higher yields. |
| Safer Solvents | Exploring water-based or solvent-free conditions. nih.gov | Reduced use of hazardous acids and organic solvents. |
| Process Simplification | Development of a one-pot synthesis protocol. organic-chemistry.org | Increased efficiency, reduced waste, improved safety. |
| Catalysis | Use of recyclable or benign catalysts. mdpi.com | Improved reaction rates and selectivity, catalyst can be reused. |
Solvent Selection and Reaction Media Considerations
The choice of solvent is a critical parameter in the synthesis of 3-methyl-1-(p-nitrophenyl)triazene, influencing reaction rates, yields, and the ease of product isolation. The traditional synthesis of aryl triazenes often employs aqueous media. orgsyn.org For instance, a well-established procedure for the analogous compound, 1-methyl-3-p-tolyltriazene (B1197160), involves the diazotization of p-toluidine (B81030) in an aqueous solution of hydrochloric acid, followed by coupling with aqueous methylamine. orgsyn.org This method is effective for water-soluble amines. orgsyn.org
However, the solubility of the starting material, p-nitroaniline, and the stability of the resulting diazonium salt are key considerations. While p-nitroaniline is sparingly soluble in water, its diazotization is often carried out in aqueous acidic solutions. google.com The use of organic co-solvents can be explored to enhance solubility and potentially improve reaction efficiency. Studies on the electronic transitions of p-nitroaniline have investigated its behavior in various solvents, including water, 1,4-dioxane, and cyclohexane, highlighting the influence of solvent polarity on the molecule's properties. nih.govresearchgate.net
In the context of green chemistry, there is a growing interest in replacing traditional volatile organic solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and safety. atbuftejoste.com.ng Research into the synthesis of other triazine derivatives has demonstrated the successful use of water as a solvent, sometimes in conjunction with sonochemical methods to enhance reaction rates. atbuftejoste.com.ng Another approach involves the use of solvent-free, or neat, reaction conditions, which can significantly reduce waste. google.com For example, the synthesis of certain azo dyes has been achieved by grinding the reactants together in the presence of a solid acid catalyst like p-toluenesulfonic acid, completely avoiding the use of liquid solvents.
The selection of a suitable solvent or reaction medium for the synthesis of 3-methyl-1-(p-nitrophenyl)triazene involves a trade-off between reactant solubility, reaction efficiency, and environmental impact. A comparative analysis of potential solvents is presented in Table 1.
Table 1: Comparison of Potential Solvents for the Synthesis of Triazene, 3-methyl-1-(p-nitrophenyl)-
| Solvent System | Advantages | Disadvantages | Relevant Research Findings |
| Aqueous Acid (e.g., HCl) | - Environmentally benign (water as solvent)- Readily available and inexpensive reagents | - Low solubility of p-nitroaniline- Potential for side reactions if temperature and pH are not carefully controlled | The traditional method for diazotization of aromatic amines. google.com The synthesis of analogous 1-methyl-3-p-tolyltriazene is performed in aqueous HCl. orgsyn.org |
| Water with Co-solvent (e.g., Ethanol, 1,4-Dioxane) | - Improved solubility of organic reactants- Can enhance reaction rates | - Increased solvent waste- Co-solvents may be flammable or toxic | Studies have shown that the properties of p-nitroaniline are influenced by the polarity of solvents like 1,4-dioxane. nih.govresearchgate.net |
| Solvent-Free (Grinding) | - High atom economy- Minimal waste generation- Often rapid reaction times | - May not be suitable for all substrates- Potential for localized overheating | Azo dyes have been successfully synthesized from nitroanilines by grinding with a solid acid catalyst. |
| Green Solvents (e.g., Deep Eutectic Solvents) | - Low toxicity and volatility- Can be biodegradable- May offer unique reactivity | - Higher cost and less availability- Recovery and reuse can be challenging | Not specifically reported for this compound, but a growing area in green chemistry. |
| Phase Transfer Catalysis | - Allows reaction between reactants in immiscible phases- Can increase reaction rates | - Requires an additional reagent (the catalyst)- Catalyst may need to be separated from the product | Used in the synthesis of some triazine derivatives to improve reaction efficiency. atbuftejoste.com.ng |
Atom Economy and Waste Minimization Strategies
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal synthesis would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.
C₆H₆N₂O₂ (p-nitroaniline) + NaNO₂ + 2 HCl + CH₅N (methylamine) → C₇H₈N₄O₂ (3-methyl-1-(p-nitrophenyl)triazene) + NaCl + 2 H₂O
The calculation of the atom economy is as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Hydrochloric Acid | HCl | 36.46 (x2 = 72.92) |
| Methylamine | CH₅N | 31.06 |
| Total Reactant Mass | 311.10 | |
| 3-Methyl-1-(p-nitrophenyl)triazene | C₇H₈N₄O₂ | 180.16 |
Atom Economy (%) = (180.16 / 311.10) x 100 ≈ 57.9%
This calculation demonstrates that a significant portion of the reactant mass is converted into by-products, namely sodium chloride and water.
Strategies to minimize waste in the synthesis of 3-methyl-1-(p-nitrophenyl)triazene focus on improving reaction efficiency, reducing the use of auxiliary substances, and preventing the formation of side products. Key strategies include:
Optimization of Reaction Conditions: Careful control of temperature, pH, and stoichiometry can maximize the yield of the desired product and minimize the formation of by-products. For instance, diazotization reactions are typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
Catalytic Approaches: The use of catalysts can improve reaction efficiency and reduce the need for stoichiometric reagents. While the core diazotization and coupling reaction is not typically catalytic, the use of phase transfer catalysts can be beneficial when dealing with reactants in different phases. atbuftejoste.com.ng
Solvent-Free or Green Solvent Systems: As discussed in the previous section, moving away from traditional organic solvents to water or solvent-free conditions drastically reduces waste and environmental impact. google.com
Process Intensification: Techniques such as continuous flow synthesis can offer better control over reaction parameters, leading to higher yields and reduced waste compared to batch processes. This approach can also minimize the accumulation of potentially unstable intermediates like diazonium salts.
By implementing these green chemistry principles, the synthesis of 3-methyl-1-(p-nitrophenyl)triazene can be made more sustainable and efficient, reducing its environmental footprint.
Mechanistic Elucidation of Triazene, 3 Methyl 1 P Nitrophenyl Reactivity and Transformations
Decomposition Pathways and Kinetic Studies of Triazene (B1217601), 3-methyl-1-(p-nitrophenyl)-
The decomposition of 3-methyl-1-(p-nitrophenyl)triazene can proceed through several pathways, the predominance of which is dictated by the reaction conditions, such as solvent and pH.
Unimolecular Ionization and Intermediate Formation
Under neutral or basic conditions, and particularly in non-polar solvents, the decomposition of 1-aryl-3-methyltriazenes can be initiated by a unimolecular homolytic cleavage of the N-N bond. For the analogous compound, 3-methyl-1-p-tolyltriazene, thermolysis in tetrachloroethylene (B127269) yields p-toluidine (B81030), N-methyl-p-toluidine, and p-chlorotoluene, which is indicative of a homolytic breakdown of both possible tautomers. researchgate.net The activation energy (Ea) for this process was determined to be 29.2 kcal/mol, with a near-zero entropy of activation (ΔS≠), suggesting a transition state with minimal stretching of the N-N bonds. researchgate.net This mechanism is similar to that observed for the decomposition of azoarylalkanes. researchgate.net
In acidic media, the decomposition is often catalyzed and proceeds via a heterolytic pathway. The initial step involves protonation of the triazene. For 1-aryl-3-methyltriazenes, this protonation can lead to the formation of an aryldiazonium cation and methylamine. However, the presence of the strongly electron-withdrawing p-nitro group in 3-methyl-1-(p-nitrophenyl)triazene stabilizes a tautomeric form, ArNH-N=N-Me, in equilibrium with the more common Ar-N=N-NHMe structure. researchgate.net This equilibrium influences the specific intermediates formed upon protonation and subsequent decomposition. The hydrolysis of 1-(4-nitrophenyl)-3-methyltriazene in aqueous solution has been studied over a pH range of 3-14, indicating that both acid-catalyzed and pH-independent hydrolysis pathways exist. nih.gov
In related systems, such as the hydrolysis of 1-aryl-3-benzoyloxymethyl-3-methyltriazenes, the decomposition is proposed to proceed through a unimolecular ionization to form an iminium cation and a carboxylate anion. rsc.org This suggests that for 3-methyl-1-(p-nitrophenyl)triazene under certain conditions, heterolytic cleavage could lead to the formation of a p-nitrophenyldiazonium cation and a methylaminyl anion, or a p-nitrophenylaminyl radical and a methyldiazenyl radical in the case of homolysis.
Influence of Solvent Systems on Decomposition Kinetics
The solvent system plays a critical role in the decomposition kinetics of 3-methyl-1-(p-nitrophenyl)triazene. The hydrolysis of this compound in aqueous solution is influenced by the presence of surfactants. nih.gov For instance, the cationic surfactant hexadecyltrimethylammonium bromide was found to decrease the rate of hydrolysis at all pH values studied. nih.gov Conversely, the anionic surfactant sodium lauryl sulfate (B86663) enhanced the acid-catalyzed hydrolysis while decreasing the rate in the pH-independent region. nih.gov These effects are attributed to the partitioning of the triazene into the micellar phase, which can alter the local concentration of reactants and stabilize or destabilize the transition state.
In studies of the related 1-aryl-3-benzoyloxymethyl-3-methyltriazenes, a linear correlation was observed between the logarithm of the observed rate constant (log k_obs) and the Grunwald-Winstein Y parameter, a measure of solvent ionizing power. rsc.org This correlation, with a slope of 0.99, strongly supports a unimolecular ionization mechanism (S_N1) for the decomposition in aqueous dioxane mixtures. rsc.org This indicates that more polar and more ionizing solvents will facilitate the heterolytic decomposition of such triazenes.
Nucleophilic and Electrophilic Reactivity Profiles of the Triazene Moiety
The triazene moiety in 3-methyl-1-(p-nitrophenyl)triazene possesses both nucleophilic and electrophilic character, allowing it to react with a variety of reagents.
Analysis of Nucleophilic Attack Mechanisms
The hydrolysis of 1-(4-nitrophenyl)-3-methyltriazene in aqueous solution is a key example of a reaction initiated by nucleophilic attack, in this case by water or hydroxide (B78521) ions. nih.gov The reaction is subject to both specific acid catalysis at lower pH and is pH-independent at higher pH, suggesting different mechanisms of nucleophilic attack under varying conditions. In the acid-catalyzed pathway, protonation of the triazene likely precedes the attack of water. In the pH-independent region, direct attack of water or hydroxide on the neutral or protonated triazene may occur.
Role of Triazene, 3-methyl-1-(p-nitrophenyl)- as a Methylating Agent
A significant aspect of the reactivity of 1-aryl-3-methyltriazenes is their ability to act as methylating agents. This biological and chemical activity stems from their decomposition to form a reactive methylating species. Under physiological conditions, enzymatic or spontaneous decomposition can lead to the formation of a methyldiazonium ion (CH₃N₂⁺) or a methyl cation (CH₃⁺), both of which are potent electrophiles capable of methylating nucleophilic sites in biomolecules such as DNA.
The presence of the p-nitro group influences this methylating potential. While the electron-withdrawing nature of the nitro group decreases the rate of unimolecular decomposition that could lead to the formation of the aryldiazonium ion and methylamine, it can enhance the electrophilicity of the methyl group in the intact molecule or in intermediates formed during decomposition, thereby potentially increasing its methylating efficiency once the reactive species is formed.
Intramolecular Rearrangements and Cyclization Reactions of Triazene, 3-methyl-1-(p-nitrophenyl)- Derivatives
While direct studies on the intramolecular rearrangements of Triazene, 3-methyl-1-(p-nitrophenyl)- are not extensively documented, the reactivity of the broader class of 1-aryltriazenes suggests potential cyclization pathways for its derivatives. One of the most relevant intramolecular reactions for this class of compounds is the Pschorr cyclization. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular substitution of an aromatic ring by an aryl radical, which is generated from an aryl diazonium salt intermediate. wikipedia.orgorganic-chemistry.org
Triazenes, including 1-aryl-3-methyltriazenes, are known to serve as stable precursors to diazonium ions, particularly under acidic conditions which facilitate the cleavage of the N-N bond. For a derivative of Triazene, 3-methyl-1-(p-nitrophenyl)- to undergo a Pschorr-type cyclization, it would require an appropriate substituent on the phenyl ring, typically at the ortho position, that can be attacked by the in situ generated diazonium or radical species.
The general mechanism of the Pschorr cyclization begins with the diazotization of an aromatic amine, a functionality that can be unmasked from a triazene. wikipedia.org The resulting diazonium salt can then be induced, often by a copper catalyst, to extrude nitrogen gas, forming an aryl radical. wikipedia.orgorganic-chemistry.org This highly reactive radical can then attack a nearby aromatic ring within the same molecule, leading to the formation of a new cyclic system. wikipedia.org The reaction culminates in rearomatization to yield the final polycyclic product. wikipedia.org Although often providing moderate yields, this reaction is a powerful tool for constructing biaryl tricyclic systems. organic-chemistry.org For instance, this methodology has been applied to the synthesis of various fused heterocyclic systems. researchgate.net
While the p-nitrophenyl group itself in the parent compound is not positioned for a direct intramolecular cyclization of this type, a derivative such as 1-(2-halophenyl)-3-methyltriazene could, in principle, undergo such a transformation. The p-nitro substituent would primarily exert an electronic influence on the reaction.
Table 1: Potential Pschorr Cyclization Precursors among Triazene Derivatives
| Precursor Derivative Structure (General) | Potential Cyclized Product | Key Reaction Conditions |
| 1-(2-halophenyl)-3-methyltriazene | Phenanthrene or other tricyclic systems | Acid, Copper catalyst |
| 1-(2-vinylphenyl)-3-methyltriazene | Dihydrophenanthrene | Acid, Radical initiator |
| N-(2-aminobenzyl) substituted triazenes | Aporphine alkaloids | Acid, Diazotization conditions |
Acid-Catalyzed and Base-Catalyzed Transformations
The stability of Triazene, 3-methyl-1-(p-nitrophenyl)- is highly dependent on the pH of its environment. Its transformation, primarily through hydrolysis, has been the subject of kinetic studies to elucidate the mechanisms under acidic and basic conditions.
A detailed kinetic study of the hydrolysis of 1-(4-nitrophenyl)-3-methyltriazene was conducted across a pH range of 3 to 14. nih.gov The findings from this research indicate that the hydrolysis is subject to both specific acid catalysis and a pH-independent reaction pathway. In strongly alkaline solutions, the rate of hydrolysis decreases, suggesting that the compound is more stable under these conditions.
Under acidic conditions (pH 3-6), the hydrolysis is significantly accelerated, which is characteristic of a specific acid-catalyzed reaction. nih.gov This is consistent with a mechanism involving the protonation of the triazene, which facilitates the cleavage of the molecule. The presence of the electron-withdrawing p-nitrophenyl group influences the susceptibility of the triazene to protonation and subsequent decomposition.
In the neutral to moderately basic pH range, the reaction rate becomes independent of pH, indicating a different reaction mechanism, likely involving the spontaneous decomposition of the triazene. nih.gov As the pH increases further into the alkaline region, the rate of hydrolysis is observed to decrease. nih.gov
The influence of surfactants on the hydrolysis rate has also been investigated. The presence of sodium lauryl sulfate, an anionic surfactant, was found to enhance the rate of acid-catalyzed hydrolysis. nih.gov Conversely, hexadecyltrimethylammonium bromide, a cationic surfactant, led to a decrease in the hydrolysis rate across all pH values studied. nih.gov These effects are attributed to the partitioning of the triazene into the micellar phases, which alters the local concentration of reactants and the stability of transition states. nih.gov
Table 2: Kinetic Data for the Hydrolysis of Triazene, 3-methyl-1-(p-nitrophenyl)-
| pH Range | Catalysis Type | Effect on Hydrolysis Rate | Influence of Surfactants |
| 3-6 | Specific Acid-Catalyzed | Increased rate with decreasing pH | Anionic surfactants enhance the rate. nih.gov |
| Neutral | pH-independent | Constant rate | Cationic surfactants decrease the rate. nih.gov |
| >10 (Alkaline) | Base-Stabilized | Decreased rate with increasing pH | Cationic surfactants decrease the rate. nih.gov |
Advanced Theoretical and Computational Chemistry Approaches in the Study of Triazene, 3 Methyl 1 P Nitrophenyl
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, albeit in an approximate form for complex systems. These methods provide detailed information about electron distribution, molecular orbitals, and energies. cuny.edu
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. researchgate.net It is particularly effective for determining the equilibrium structures of molecules. For Triazene (B1217601), 3-methyl-1-(p-nitrophenyl)-, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can predict its three-dimensional geometry with high precision. researchgate.netmdpi.com These calculations optimize bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule. researchgate.net
The results of such an optimization would reveal the planarity of the phenyl ring and the geometry of the triazene linkage (-N=N-NH-). The dihedral angle between the phenyl ring and the triazene plane is a critical parameter that influences the degree of electronic conjugation. The potential energy surface (PES) can be scanned by systematically changing key dihedral angles to map out the energy landscape, identifying the global minimum energy structure as well as other stable conformers and the energy barriers between them. lew.ro
Table 1: Predicted Geometric Parameters for Triazene, 3-methyl-1-(p-nitrophenyl)- using DFT (Note: This table contains representative data based on typical DFT calculations for similar molecules.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| N1=N2 (triazene) | 1.26 Å | |
| N2-N3 (triazene) | 1.34 Å | |
| N3-C(phenyl) | 1.41 Å | |
| C-N (nitro) | 1.48 Å | |
| N-O (nitro, avg.) | 1.23 Å | |
| Bond Angles (°) | ||
| N1=N2-N3 | 114.5° | |
| N2-N3-C(phenyl) | 118.0° | |
| Dihedral Angles (°) | ||
| C-N-N-C | ~178.0° | |
| C-C-N-O (nitro) | ~5.0° |
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comdergipark.org.tr A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For Triazene, 3-methyl-1-(p-nitrophenyl)-, the HOMO is expected to be localized primarily on the triazene linkage, which is electron-rich. researchgate.net Conversely, the strong electron-withdrawing nature of the p-nitrophenyl group would cause the LUMO to be concentrated on the aromatic ring and the nitro group. researchgate.net This separation of the frontier orbitals indicates a significant intramolecular charge transfer character upon electronic excitation. Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity profile. researchgate.netdergipark.org.tr
Table 2: Predicted FMO Energies and Reactivity Descriptors (Note: Values are hypothetical, based on typical DFT calculations.)
| Parameter | Symbol | Formula | Predicted Value (eV) |
| HOMO Energy | EHOMO | - | -6.85 |
| LUMO Energy | ELUMO | - | -2.95 |
| Energy Gap | ΔE | ELUMO - EHOMO | 3.90 |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.90 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.95 |
| Global Electrophilicity | ω | µ² / (2η) | 6.15 |
Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations excel at describing the electronic structure of a single molecule, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to explore its dynamic behavior and interactions with its environment. chemcomp.comresearchgate.net
MD simulations model the conformational flexibility of Triazene, 3-methyl-1-(p-nitrophenyl)- by solving Newton's equations of motion for all atoms over a period of time. This can reveal the rotational dynamics around the N-C phenyl bond and the N-N single bond of the triazene moiety, providing insight into the molecule's accessible shapes at a given temperature. researchgate.net
Both MD and MC simulations are valuable for studying intermolecular interactions. By simulating a system with multiple triazene molecules, one can investigate how they pack together in a condensed phase. These simulations can predict non-covalent interactions, such as van der Waals forces and potential hydrogen bonding, that govern the molecule's physical properties. researchgate.net
Prediction of Reaction Pathways and Transition States through Computational Modeling
Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the minimum energy reaction pathway. ims.ac.jparxiv.org Due to their transient nature, transition states are extremely difficult to observe experimentally, making computational modeling an essential tool. ims.ac.jp
For Triazene, 3-methyl-1-(p-nitrophenyl)-, computational methods can be used to model potential reaction pathways, such as thermal decomposition or acid-catalyzed cleavage. Algorithms like the Nudged Elastic Band (NEB) or Growing String Method (GSM) are employed to find the lowest energy path connecting reactants and products. chemrxiv.org The highest point on this path corresponds to the transition state structure. arxiv.org Vibrational frequency calculations are then performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. cuny.edu The calculated energy of the transition state relative to the reactants gives the activation energy barrier, a key parameter for determining reaction rates. Recent advances in machine learning also show promise in accelerating the search for transition states. chemrxiv.org
Computational Insights into Spectroscopic Properties and Conjugation Effects
Computational chemistry can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification when compared with experimental data. researchgate.netnih.gov
Vibrational Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. lew.ro This allows for the assignment of specific bands to molecular motions, such as N-H stretching, N=N stretching, and the symmetric and asymmetric stretches of the NO₂ group.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These theoretical values are often in excellent agreement with experimental spectra, aiding in the assignment of protons and carbons, especially in complex regions of the spectrum.
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-visible spectrum. cuny.edu For Triazene, 3-methyl-1-(p-nitrophenyl)-, these calculations can quantify the effect of conjugation. The p-nitrophenyl group extends the π-conjugated system of the triazene, which is expected to cause a bathochromic (red) shift of the main absorption band compared to an unsubstituted analogue. mdpi.com
Comparative Theoretical Studies with Related Triazene Analogues
One of the strengths of computational studies is the ability to perform systematic in silico modifications to a molecule to understand structure-property relationships. researchgate.net By comparing Triazene, 3-methyl-1-(p-nitrophenyl)- with related analogues, one can isolate the electronic and steric effects of different functional groups.
Effect of Phenyl Substituent: Replacing the electron-withdrawing nitro group (-NO₂) with an electron-donating group like methoxy (B1213986) (-OCH₃) would be predicted to raise the HOMO energy level significantly and decrease the HOMO-LUMO gap, making the molecule easier to oxidize and more reactive. researchgate.net
Effect of Alkyl Group: Changing the methyl group (-CH₃) to a bulkier group like tert-butyl could introduce steric hindrance, potentially forcing the triazene unit to twist and disrupting the planarity and conjugation with the phenyl ring.
Comparison to Parent Compound: A comparison with 1,3-diphenyltriazene or 1-phenyl-3-methyltriazene would highlight the profound impact of the nitro group on the electronic properties, such as increasing the dipole moment and the electrophilicity index. researchgate.net
Table 3: Comparative Analysis of Calculated Properties for Triazene Analogues (Note: This table contains representative data to illustrate comparative trends.)
| Compound | Substituent (para) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (D) |
| Target Molecule | -NO₂ | -6.85 | -2.95 | 3.90 | 7.5 |
| Analogue 1 | -H | -6.10 | -1.50 | 4.60 | 1.8 |
| Analogue 2 | -OCH₃ | -5.60 | -1.35 | 4.25 | 2.4 |
These comparative studies provide a rational basis for designing new triazene derivatives with tailored electronic, optical, or reactive properties. researchgate.net
Applications of Triazene, 3 Methyl 1 P Nitrophenyl and Its Derivatives in Organic Synthesis and Material Science
Triazene (B1217601), 3-methyl-1-(p-nitrophenyl)- as a Versatile Intermediate in Organic Synthesis
In the field of organic synthesis, intermediates are the crucial stepping stones that enable the construction of complex molecular frameworks from simpler starting materials. Triazenes, including 3-methyl-1-(p-nitrophenyl)triazene, serve as highly versatile intermediates due to the reactive nature of the N=N-N bond system.
Triazene, 3-methyl-1-(p-nitrophenyl)- can be conceptually viewed as a stabilized and manageable form of a diazonium salt. Aryl triazenes are known to be effective precursors for generating a variety of substituted aromatic compounds. The triazene group can be converted into a diazonium group under acidic conditions, which can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce functionalities like halogens, cyano groups, or hydroxyl groups onto the aromatic ring.
Furthermore, triazenes are valuable precursors in the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. nih.govmedjchem.com The inverse electron demand Diels-Alder reaction of 1,2,3-triazines with amidines, for example, is a powerful method for constructing pyrimidine (B1678525) rings. nih.gov While 3-methyl-1-(p-nitrophenyl)triazene is a 1,3-disubstituted triazene, its derivatives and related triazine heterocycles are instrumental in building complex molecular systems. nih.govmdpi.com Research has demonstrated the synthesis of diverse heterocyclic systems such as triazoles, triazines, and pyrimidines using triazene-based synthetic strategies. nih.govnih.govresearchgate.netnih.gov For instance, substituted anilines can be converted into triazoles, which are important building blocks for numerous organic compounds. researchgate.net
Table 1: Examples of Heterocyclic Systems Synthesized Using Triazene-Related Precursors
| Precursor Type | Reaction Type | Resulting Heterocycle |
|---|---|---|
| 1,2,3-Triazines | Inverse Electron Demand Diels-Alder with Amidines | Pyrimidines nih.gov |
| Substituted Anilines | Diazotization followed by cyclization | 1,2,3-Triazoles researchgate.net |
| 3-Amino-chromeno[2,3-d]pyrimidine | Reaction with Hydrazonoyl Halides | Chromeno[2,3-d]pyrimido[1,6-b] masterorganicchemistry.comnih.govnih.govtriazines nih.gov |
The concept of using simple, pre-fabricated "building blocks" to construct complex molecules has revolutionized synthetic chemistry. sciencedaily.com Triazenes fit this role perfectly, serving as modular units that can be incorporated into larger, more intricate structures. mdpi.comsciencedaily.com Their ability to link molecular fragments and their specific reactivity allows for the programmed assembly of complex targets.
In material science, triazine-based compounds are used as building blocks for dendrimers and hyperbranched polymers due to their C3 symmetry and potential for iterative synthesis. researchgate.net For example, tris(halo-methylphenylene)triazines have been used as foundational units to construct dendritic molecules. researchgate.net The electronic properties of the triazene core, which can be tuned by substituents like the p-nitrophenyl group, also make these compounds attractive for creating organic materials for applications in solar cells and electronics. mdpi.com
Utilization in Protecting Group Chemistry for Amines
Protecting groups are essential tools in multi-step organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. tcichemicals.com Trisubstituted triazenes have emerged as a useful protecting group for secondary amines. nih.gov
The protection of a secondary amine using a p-nitrophenyl-substituted triazene typically involves the reaction of the amine with the corresponding p-nitrophenyldiazonium salt. This forms a stable, trisubstituted triazene, effectively masking the nucleophilicity and basicity of the amine.
Protection:
Step 1: Generation of the p-nitrophenyldiazonium ion from p-nitroaniline.
Step 2: Reaction of the diazonium ion with a secondary amine (e.g., one containing a methyl group) to form the 1-(p-nitrophenyl)-3-methyl-3-alkyltriazene.
Deprotection: The removal of the triazene protecting group is a key advantage of this methodology. It is readily achieved under mild acidic conditions, typically with trifluoroacetic acid (TFA). nih.gov The acid protonates the triazene, leading to the cleavage of the nitrogen-nitrogen bond, which regenerates the secondary amine and releases the diazonium salt. The diazonium salt then decomposes, often releasing nitrogen gas.
An effective protecting group must be stable under a variety of reaction conditions while being easily removable when desired. The triazene group used for protecting secondary amines displays excellent stability and compatibility with numerous reagents and transformations. Research has shown that these triazene protecting groups can tolerate a range of oxidizing and reducing conditions, making them suitable for complex synthetic pathways where other protecting groups might fail. nih.gov This robustness allows for transformations on other parts of the molecule without affecting the protected amine.
Role as Linkers in Solid-Phase Organic Synthesis
Solid-phase synthesis is a cornerstone of modern chemistry, particularly for the production of peptides and oligonucleotides. This technique involves anchoring the growing molecule to an insoluble polymer support, which simplifies purification after each reaction step. The choice of linker—the chemical moiety connecting the molecule to the solid support—is critical.
The triazene functionality has been successfully employed as a "traceless" linker in solid-phase synthesis. nih.gov In this strategy, a molecule, such as the amino acid phenylalanine, can be anchored to a polymer resin through a triazene linkage on its side chain. nih.gov The peptide chain can then be assembled on the solid support. A key feature of this approach is the method of cleavage. The triazene linkage is stable to the conditions used for peptide synthesis but can be cleaved under mild acidic conditions (e.g., 2-5% TFA in dichloromethane), releasing the synthesized peptide from the resin. nih.gov The resulting diazonium salt on the peptide is then reduced to afford the final product in high purity. nih.gov This demonstrates the utility of the triazene moiety as a versatile and cleavable linker, enabling the efficient synthesis of complex biomolecules.
Cleavable Linkers for Scaffold Diversification
Triazene, 3-methyl-1-(p-nitrophenyl)- and its derivatives have emerged as versatile cleavable linkers in solid-phase organic synthesis (SPOS). The triazene linkage offers a "traceless" cleavage strategy, meaning that after cleavage, no residual linker fragment remains on the synthesized molecule. This is a significant advantage in the synthesis of pure compounds, particularly in the preparation of peptides and other bioactive molecules.
The stability of the triazene linker is pH-dependent. It is stable under a range of conditions used in SPOS but can be readily cleaved under mild acidic conditions, often using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This orthogonality allows for the selective cleavage of the product from the solid support without affecting other acid-labile protecting groups that may be present in the molecule.
A key application of triazene linkers is in the diversification of molecular scaffolds. For instance, a triazene function can be used to anchor a molecule, such as the amino acid phenylalanine, to a polymeric support through its side chain. kaust.edu.saresearchgate.net This allows for further chemical modifications on the anchored molecule. The assembly of a peptide chain can then proceed, and upon completion, the peptide is cleaved from the resin. The resulting diazonium salt can be further functionalized, leading to a diverse library of compounds. The general strategy involves the coupling of a diazonium salt to a resin, followed by peptide synthesis, cleavage, and subsequent chemical transformation. kaust.edu.saresearchgate.net
Table 1: Properties of Triazene Linkers in Solid-Phase Synthesis
| Feature | Description | Reference |
|---|---|---|
| Linker Type | Traceless, cleavable | kaust.edu.saresearchgate.net |
| Attachment | Coupling of a diazonium salt to a functionalized resin | kaust.edu.saresearchgate.net |
| Cleavage Condition | Mild acidic conditions (e.g., 2-5% TFA in DCM) | kaust.edu.saresearchgate.net |
| Advantage | No residual linker on the final product, allows for scaffold diversification | kaust.edu.saresearchgate.net |
Applications in Combinatorial Chemistry
The properties of triazene linkers make them highly suitable for combinatorial chemistry, a technique used to synthesize a large number of different but structurally related molecules in a short period. The ability to attach building blocks to a solid support via a triazene linker and then cleave the final products under mild conditions is a cornerstone of many combinatorial library syntheses. google.com
Triazine scaffolds, closely related to triazenes, have been extensively used in generating combinatorial libraries due to the ease of introducing three points of diversity around a central core. google.com While specific examples focusing solely on Triazene, 3-methyl-1-(p-nitrophenyl)- in large combinatorial libraries are not extensively documented, the principles of using triazene-based linkers are directly applicable. The synthesis of libraries of small molecules often involves a "mix and split" strategy or parallel synthesis, where the triazene linker facilitates the attachment and subsequent release of the library members. imperial.ac.uk The development of automated microreactor systems has further enhanced the efficiency of synthesizing combinatorial libraries, where the controlled reaction conditions are compatible with the use of cleavable linkers like triazenes. nih.gov
Integration into Advanced Material Science Applications (excluding biological)
Photosensitive Polymers and Photochemical Transformations
The p-nitrophenyl group in Triazene, 3-methyl-1-(p-nitrophenyl)- makes the molecule highly sensitive to ultraviolet (UV) light. This photosensitivity has been exploited in the development of photosensitive polymers. When incorporated into a polymer backbone or as a side chain, the triazene moiety can undergo photochemical cleavage upon irradiation. researchgate.netlippertt.ch This process typically involves the release of nitrogen gas and the formation of radical species, leading to the degradation or crosslinking of the polymer. researchgate.net
This property is particularly useful in photolithography and the fabrication of microelectronics, where precise patterning of materials is required. lippertt.ch Polymers containing triazene units can be used as photoresists, materials that change their solubility in response to light. Irradiation of a triazene-containing polymer film can lead to its decomposition in the exposed areas, allowing for the creation of intricate patterns. Research has shown that copolymers containing a 1-(p-nitrophenyl)-3-(2-acryloyloxyethyl)-3-methyl triazene-1 monomer exhibit significant photosensitivity, with the disappearance of the characteristic triazene absorption band in the UV spectrum upon irradiation. researchgate.net
Table 2: Photochemical Properties of a Triazene-Containing Copolymer
| Property | Value/Observation | Reference |
|---|---|---|
| Monomer | 1-(p-nitrophenyl)-3-(2-acryloyloxyethyl)-3-methyl triazene-1 (M2) | researchgate.net |
| Comonomer | Methyl methacrylate (B99206) (MMA) | researchgate.net |
| Monomer Ratio (M2/MMA) | 1:2.45 | researchgate.net |
| Photochemical Behavior | Disappearance of the π–π* absorption band of the triazene chromophore upon UV irradiation | researchgate.net |
| Application | Photolabile polymers for printing and nanostructuring | researchgate.net |
Electron Transport Materials in Organic Electronics (e.g., Solar Cells)
While direct application of Triazene, 3-methyl-1-(p-nitrophenyl)- as an electron transport material (ETM) in organic solar cells is not extensively reported, related triazine derivatives have shown significant promise in this area. nih.govpsu.edursc.org Triazine-based materials are electron-deficient, a key property for efficient electron transport. They can facilitate the movement of electrons from the photoactive layer to the electrode in organic electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
The performance of ETMs is evaluated based on their electron mobility and energy levels (HOMO/LUMO). Star-shaped 1,3,5-triazine (B166579) derivatives have been synthesized and shown to possess good electron mobilities, on the order of 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org The electron-withdrawing nature of the triazine core, often enhanced by substituents like the nitro group, helps in lowering the LUMO energy level, which is crucial for efficient electron injection and transport. nih.gov While more research is needed to specifically evaluate Triazene, 3-methyl-1-(p-nitrophenyl)-, its structural features suggest potential as a component in the design of new ETMs for organic electronics.
Ligands for Metal Complexation and Coordination Chemistry
The nitrogen atoms in the triazene group can act as ligands, binding to metal ions to form coordination complexes and metal-organic frameworks (MOFs). researchgate.netnih.gov The ability of triazene derivatives to form stable complexes with a variety of metals has led to their use in catalysis and materials science.
The coordination of metal ions to triazene-based ligands can lead to the formation of diverse supramolecular structures. researchgate.net For example, triazine-based ligands have been used to construct covalent organic frameworks (COFs) that exhibit excellent activity in electrochemical water splitting for hydrogen evolution. nih.gov While specific studies on the coordination chemistry of Triazene, 3-methyl-1-(p-nitrophenyl)- are limited, the presence of the triazene moiety suggests its potential to act as a ligand for the construction of novel metal-organic materials with interesting catalytic or electronic properties.
Chromophores and Optical Materials
The extended π-conjugated system in Triazene, 3-methyl-1-(p-nitrophenyl)-, which includes the p-nitrophenyl group, makes it a potent chromophore, meaning it can absorb light in the UV-visible region. This property is the basis for its use in photosensitive materials as discussed earlier.
Furthermore, the presence of an electron-donating group (the methylamino part of the triazene) and a strong electron-withdrawing group (the p-nitrophenyl group) creates a "push-pull" system. Such systems are known to exhibit significant nonlinear optical (NLO) properties. chemistryresearches.ir NLO materials are crucial for applications in photonics and optoelectronics, such as frequency doubling and optical switching. Theoretical studies on similar donor-acceptor triazene derivatives have shown that they can possess high first hyperpolarizability values, a key metric for NLO activity. chemistryresearches.ir The investigation of 1-(2-ethoxyphenyl)-3-(4-nitrophenyl) triazene, a closely related compound, revealed a high degree of intramolecular charge transfer (ICT), indicating its potential for NLO applications. chemistryresearches.ir
Table 3: Calculated Optical Properties of a Related Triazene Derivative
| Property | Value | Method | Reference |
|---|---|---|---|
| Compound | 1-(2-ethoxyphenyl)-3-(4-nitrophenyl) triazene | - | chemistryresearches.ir |
| Band Gap Energy | 2.4 eV | Tauc equation from UV-Vis spectrum | chemistryresearches.ir |
| Intramolecular Charge Transfer | High | NBO calculations | chemistryresearches.ir |
| Potential Application | Nonlinear optical materials | - | chemistryresearches.ir |
Compound Names Table
Sophisticated Analytical Methodologies for the Investigation of Triazene, 3 Methyl 1 P Nitrophenyl
High-Resolution Mass Spectrometry for Structural Confirmation of Complex Derivatives and Intermediates
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of Triazene (B1217601), 3-methyl-1-(p-nitrophenyl)- and its synthetic intermediates. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), allowing for the determination of a unique molecular formula. The monoisotopic mass of Triazene, 3-methyl-1-(p-nitrophenyl)- is 180.06472551 Da. nih.gov
Electrospray ionization (ESI) is a common soft ionization technique used for analyzing triazene derivatives, as it typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. researchgate.net This allows for the clear identification of the molecular ion. For Triazene, 3-methyl-1-(p-nitrophenyl)-, the protonated molecule would have a predicted m/z of 181.07201. uni.lu The high accuracy of HRMS helps differentiate the target compound from other potential isomers or byproducts with the same nominal mass.
Furthermore, tandem mass spectrometry (MS/MS), often involving collision-induced dissociation (CID), provides structural elucidation by generating characteristic fragmentation patterns. researchgate.netnih.gov While detailed fragmentation pathways are specific to the instrument conditions, general fragmentation of 1-aryl-3-alkyltriazenes involves cleavage of the fragile N-N bonds. The study of these fragment ions is crucial for confirming the connectivity of the molecule and for identifying intermediates during its synthesis, ensuring that the desired chemical transformations have occurred. nih.govrsc.org Ion mobility spectrometry coupled with mass spectrometry can further aid in separating isobaric ions, which is particularly useful for distinguishing reactive intermediates from product complexes that may have the same mass. nih.gov
Table 1: Predicted HRMS Data for Triazene, 3-methyl-1-(p-nitrophenyl)- Adducts
| Adduct | Calculated m/z | Predicted Collision Cross Section (CCS) Ų |
|---|---|---|
| [M+H]⁺ | 181.07201 | 131.7 |
| [M+Na]⁺ | 203.05395 | 138.1 |
| [M+K]⁺ | 219.02789 | 134.0 |
| [M+NH₄]⁺ | 198.09855 | 151.2 |
| [M-H]⁻ | 179.05745 | 138.4 |
Data sourced from PubChem CID 94508. uni.lu
Advanced Nuclear Magnetic Resonance Spectroscopy for Mechanistic Insights and Tautomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the detailed molecular structure and dynamic processes of Triazene, 3-methyl-1-(p-nitrophenyl)-. encyclopedia.pub A key feature of 1-aryl-3-alkyltriazenes is their existence as a mixture of tautomers in solution, a phenomenon that can be extensively studied using NMR. rsc.org
The two possible tautomers are 1-(p-nitrophenyl)-3-methyltriazene and 3-(p-nitrophenyl)-1-methyltriazene. The equilibrium between these forms is influenced by factors such as solvent polarity and temperature. rsc.org In deuterated dimethyl sulfoxide (B87167) ([²H₆]DMSO), a polar solvent, the tautomeric equilibrium is slowed sufficiently to allow for the observation of distinct signals for both tautomers in both ¹H and ¹³C NMR spectra at room temperature. rsc.org Research has shown that the relative proportion of the two tautomers, (ArNH–N=N–CH₃) and (ArN=N–NHCH₃), is nearly equal (49:51) in this solvent. rsc.org
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Tautomers of Triazene, 3-methyl-1-(p-nitrophenyl)-
| Nucleus | Atom Position | Typical Chemical Shift Range (ppm) | Notes |
|---|---|---|---|
| ¹H | N-H | ~10-12 | Broad signal, position is solvent and concentration dependent. |
| ¹H | Aromatic (ortho to NO₂) | ~8.1-8.3 | Signals for both tautomers may be resolved. rsc.org |
| ¹H | Aromatic (meta to NO₂) | ~7.0-7.5 | Signals for both tautomers may be resolved. rsc.org |
| ¹H | N-CH₃ | ~3.2-3.8 | Distinct signals for each tautomer. rsc.org |
| ¹³C | Aromatic C-NO₂ | ~145-150 | Quaternary carbon. |
| ¹³C | Aromatic C-N | ~140-148 | Chemical shift differs between tautomers. rsc.org |
| ¹³C | Aromatic CH (ortho to NO₂) | ~125-127 | - |
| ¹³C | Aromatic CH (meta to NO₂) | ~115-120 | - |
| ¹³C | N-CH₃ | ~30-40 | Distinct signals for each tautomer. rsc.org |
Note: Chemical shifts are approximate and based on data for 1-aryl-3-methyltriazenes. nih.govrsc.org
For complex molecules where 1D spectra suffer from signal overlap, two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment. wikipedia.orglibretexts.org
COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the p-nitrophenyl ring and confirm their relative positions. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), providing a definitive link between the proton and carbon skeletons of the molecule. wikipedia.org It is invaluable for assigning the ¹³C signals of the aromatic ring and the N-methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons (like the C-NO₂ and C-N carbons) by their correlation to nearby protons and for confirming the connectivity across the triazene linkage. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the three-dimensional structure and preferred conformation of the molecule. libretexts.orgharvard.edu
Dynamic NMR (DNMR) is used to study chemical processes that occur on a timescale comparable to the NMR experiment. researchgate.netresearchgate.net For Triazene, 3-methyl-1-(p-nitrophenyl)-, DNMR is the ideal method for quantifying the kinetics of tautomerism. rsc.org By acquiring spectra at different temperatures, one can observe the broadening and coalescence of the separate signals from the two tautomers. rsc.orgtdx.cat Line-shape analysis of these temperature-dependent spectra allows for the calculation of the rate of interconversion and the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the tautomeric equilibrium. rsc.org Such studies have revealed that the mechanism of tautomerism in triazenes can switch from a bimolecular to a unimolecular pathway depending on the nature of the substituents. rsc.org
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, serving as a fingerprint for functional group identification. researchgate.net For Triazene, 3-methyl-1-(p-nitrophenyl)-, these methods can confirm the presence of key structural motifs.
The IR spectrum is particularly sensitive to polar functional groups. Key expected absorptions include the N-H stretching vibration, which is typically a broad band, and the strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. researchgate.netresearchgate.net The triazine ring itself gives rise to several characteristic absorption peaks. researchgate.nete3s-conferences.org
Raman spectroscopy, which relies on changes in polarizability, is highly effective for observing symmetric vibrations and bonds within a conjugated system. researchgate.net The N=N stretching vibration of the triazene core is often more prominent in the Raman spectrum. researchgate.net Furthermore, the symmetric stretching of the nitro group and the breathing modes of the aromatic ring are readily observed. researchgate.netnsf.gov
These techniques are also powerful for real-time reaction monitoring. cetjournal.it For instance, during the synthesis of the triazene from a diazonium salt and methylamine, the disappearance of the characteristic diazonium peak and the appearance of triazene-related vibrational bands (e.g., N-H and N=N stretches) can be tracked in situ to determine reaction kinetics and endpoint. cetjournal.it
Table 3: Key Vibrational Frequencies for Triazene, 3-methyl-1-(p-nitrophenyl)-
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N-H | Stretching | 3100 - 3400 | IR |
| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |
| Aliphatic C-H (in CH₃) | Stretching | 2850 - 3000 | IR, Raman |
| C=C (Aromatic) | Stretching | 1450 - 1600 | IR, Raman |
| N=N (Triazene) | Stretching | ~1400 - 1450 | Raman |
| NO₂ | Asymmetric Stretching | ~1500 - 1550 | IR |
| NO₂ | Symmetric Stretching | ~1330 - 1370 | IR, Raman |
| Triazine Ring | Breathing/Deformation | ~750 - 850 | IR, Raman mdpi.com |
Note: Wavenumbers are approximate and based on data for related nitrophenyl and triazene compounds. researchgate.netresearchgate.netresearchgate.net
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for Triazene, 3-methyl-1-(p-nitrophenyl)- is not publicly available, analysis of closely related structures, such as 1,3-bis(4-nitrophenyl)triazene and other triazine derivatives, allows for a detailed prediction of its solid-state characteristics. researchgate.netmdpi.com
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. nih.govmdpi.com For nitrophenyl triazenes, these interactions are critical in defining the supramolecular assembly.
Hydrogen Bonding: The N-H group of the triazene is a hydrogen bond donor. It can form intermolecular hydrogen bonds with suitable acceptors, most notably the oxygen atoms of the nitro group on a neighboring molecule (N-H···O=N). This interaction is often a primary driver in the formation of one-dimensional chains or two-dimensional sheets in the crystal lattice.
Understanding these packing motifs is crucial, as the solid-state organization can influence the material's physical properties. rsc.orgnih.gov
Torsion Angle Analysis and Conformational Preferences
The key torsion angles that define the conformation of 3-methyl-1-(p-nitrophenyl)-triazene are:
C(aryl)-N1-N2-N3: This dihedral angle describes the rotation of the p-nitrophenyl group relative to the triazene chain.
N1-N2-N3-C(methyl): This angle defines the position of the methyl group with respect to the triazene backbone.
O-N(nitro)-C(aryl)-C(aryl): This describes the orientation of the nitro group relative to the phenyl ring.
Table 1: Predicted Torsion Angles and Conformational Data for Triazene, 3-methyl-1-(p-nitrophenyl)- based on Analogous Structures
| Parameter | Predicted Value/State | Basis of Prediction |
| Triazene Chain Conformation | Predominantly planar | X-ray data of analogous triazenes researchgate.net |
| N=N Isomerism | Primarily trans | General stability of trans-azo compounds |
| p-Nitrophenyl Group Orientation | Near-planar with the triazene moiety | Resonance stabilization, with potential for some twisting mdpi.com |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)
Chromatographic methods are indispensable for the separation, identification, and quantification of Triazene, 3-methyl-1-(p-nitrophenyl)-, as well as for monitoring its formation in chemical reactions and assessing its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of nitroaromatic compounds. For Triazene, 3-methyl-1-(p-nitrophenyl)-, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. This is supported by established methods for other nitroaromatic explosives and related compounds. epa.govnih.govnih.govrsc.org
A typical RP-HPLC setup would involve a C18 or a reverse phase amide column. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be acidified. epa.govrsc.org A gradient elution, where the mobile phase composition is changed over time, can be employed to achieve optimal separation of the target compound from any impurities or starting materials. Detection is commonly performed using a UV-Vis detector, as the p-nitrophenyl chromophore exhibits strong absorbance in the UV region. nih.gov A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. nih.gov
Table 2: Exemplary HPLC Parameters for Analysis of Nitroaromatic Compounds
| Parameter | Condition | Reference |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | scirp.org |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | nih.govrsc.org |
| Elution | Isocratic or Gradient | nih.govscirp.org |
| Flow Rate | 0.8 - 1.3 mL/min | nih.govrsc.org |
| Detection | UV at ~254 nm or PDA | nih.govnih.gov |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. While the thermal stability of Triazene, 3-methyl-1-(p-nitrophenyl)- needs to be considered, GC-MS can provide detailed structural information through its characteristic fragmentation patterns.
In a typical GC-MS analysis, the compound would be introduced into a heated injection port, vaporized, and then separated on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5ms). The separated components then enter the mass spectrometer, where they are ionized (usually by electron impact, EI) and fragmented.
The predicted mass spectrum of Triazene, 3-methyl-1-(p-nitrophenyl)- would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the relatively weak N-N and N-C bonds. Key predicted fragments would include:
The p-nitrophenyl cation.
The methyldiazenyl cation.
Fragments arising from the loss of the nitro group or other small neutral molecules.
The fragmentation of aromatic aldehydes and ketones, which involves alpha-cleavage, can provide a model for predicting the behavior of the p-nitrophenyl moiety under electron impact. miamioh.edu
Electrochemical Analysis of Redox Behavior
The electrochemical properties of Triazene, 3-methyl-1-(p-nitrophenyl)- are of significant interest, particularly due to the presence of the electroactive nitro group and the triazene linkage. Techniques like cyclic voltammetry (CV) can be used to probe the redox behavior of this compound.
The electrochemical reduction of nitroaromatic compounds is a well-studied process. The p-nitrophenyl group in the target molecule is expected to undergo reduction at a glassy carbon or similar working electrode. Studies on related compounds like tris(p-nitrophenyl) phosphate (B84403) show that the nitro group can be reduced in a multi-electron process. utexas.edu The reduction mechanism is often pH-dependent and can proceed through a nitroso and hydroxylamine (B1172632) intermediate to the corresponding amine.
The triazene group itself can also be electrochemically active. Research on the anodic oxidation of 1-aryl-3,3-dimethyltriazenes has shown that these compounds can be oxidized, leading to the cleavage of the N(2)-N(3) bond and the formation of diazonium ions. capes.gov.br For the p-nitro substituted derivative, a parallel reaction pathway involving the formation of nitrobenzene (B124822) via a diazenyl radical was also observed. capes.gov.br
The cyclic voltammogram of Triazene, 3-methyl-1-(p-nitrophenyl)- in a suitable non-aqueous solvent (like acetonitrile or dimethylformamide) with a supporting electrolyte would likely exhibit:
Cathodic Peaks: Corresponding to the reduction of the nitro group. The exact potential and number of peaks would depend on the experimental conditions and the stability of the intermediates.
Anodic Peaks: Corresponding to the oxidation of the triazene linkage.
The reversibility of these redox processes can be assessed by comparing the cathodic and anodic peak potentials and currents. The study of the electrochemical behavior of similar triazine compounds has shown that the oxidation of the monomer can be an irreversible process controlled by diffusion. researchgate.net
Table 3: Summary of Expected Electrochemical Behavior
| Process | Expected Behavior | Key Influencing Group | Reference |
| Reduction | Multi-step reduction of the nitro group | p-Nitrophenyl | utexas.edu |
| Oxidation | Cleavage of the N(2)-N(3) bond in the triazene | Triazene | capes.gov.br |
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of aryl triazenes often involves hazardous reagents and generates significant waste. Consequently, a major research frontier is the development of greener, more sustainable synthetic methodologies. Current efforts are focused on replacing harsh reagents with milder alternatives and utilizing more environmentally benign solvents.
Key developments include:
Safer Reagents: Researchers are moving away from hazardous reagent combinations like metallic sodium or NaH/DMSO. thieme-connect.com Recent protocols have identified cesium carbonate as a suitable and safer base for the co-trimerization of aryl nitriles with guanidine to form symmetrical triazines. thieme-connect.com
Green Solvents: The use of biodegradable and non-toxic solvents is being explored. For instance, Cyrene™, a biodegradable solvent, has been successfully used in the synthesis of 1,2,3-triazoles, a related class of nitrogen-containing heterocycles. nih.gov This approach allows for product isolation via simple precipitation in water, which eliminates the need for extractions with organic solvents and reduces waste. nih.gov
One-Pot Syntheses: Practical one-pot procedures are being developed to improve efficiency and reduce costs. These methods can produce various unsymmetrical trisubstituted 1,3,5-triazines by reacting in situ formed acyl isocyanates with amidines, which simplifies the workup procedure. acs.org
| Parameter | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Reagents | Strong, hard-to-handle bases (e.g., metallic sodium, NaH/DMSO) thieme-connect.com | Mild bases (e.g., Cesium Carbonate) thieme-connect.com |
| Solvents | Toxic organic solvents (e.g., DMF, DMSO) nih.gov | Biodegradable solvents (e.g., Cyrene™) nih.gov |
| Workup | Organic solvent extractions, column chromatography nih.gov | Simple precipitation in water nih.gov |
| Efficiency | Often multi-step with purification challenges | One-pot syntheses, improved yields acs.org |
Exploration of Less-Investigated Reactivity Modes and Selective Transformations
While the basic reactivity of triazenes is known, researchers are now exploring more nuanced and less-investigated reaction pathways. The goal is to unlock new synthetic possibilities and create complex molecules with high precision.
Recent discoveries include:
Novel Transformations: The reactivity of π-conjugated triazenes has been shown to allow for oxidation and substitution reactions, leading to the synthesis of aldehydes, ketones, ethers, and sulfides from organic azides under mild, metal-free conditions. acs.org
Catalytic Conversions: Aryl triazenes can be catalytically converted into aryl sulfonamides using sulfur dioxide as the sulfonyl source. rsc.org Depending on the catalyst used (e.g., BF₃·OEt₂ or CuCl₂), the reaction can be directed to produce either sulfonyl hydrazines or sulfonamides in good yields. rsc.org
Unexpected Reactions: In some cases, unexpected reactivity has been observed. For example, during an aza-Diels-Alder reaction of (3-nitrophenyl)-1,2,4-triazines with a dienophile, the nitro group was unexpectedly reduced to an amino group. researchgate.net Such discoveries open up new avenues for functional group manipulation.
Inverse Electron Demand Diels-Alder Reactions: 1,2,4-triazines can react with electron-rich dienophiles, extruding nitrogen gas to form pyridine rings. wikipedia.org This provides a powerful method for constructing new aromatic systems.
Advanced Mechanistic Studies Under Non-Standard Conditions
Understanding the precise mechanism of a reaction is crucial for its optimization and application. Modern research is moving beyond standard conditions to probe reaction mechanisms under elevated pressure or with unconventional catalysts, providing deeper insights into the transition states and reaction pathways.
For instance, studies on the hydrolysis of p-nitrophenyl sulfate (B86663), a related reaction involving a nitrophenyl group, have utilized high pressure to determine activation volumes. researchgate.net This data suggests an associative interchange character for the hydrolysis mechanism. researchgate.net Applying similar high-pressure kinetic studies to reactions involving Triazene, 3-methyl-1-(p-nitrophenyl)- could elucidate the volumetric changes during bond formation and cleavage, offering a more complete picture of the reaction mechanism. Unresolved questions remain about how factors like pressure, solvent viscosity, and catalytic surfaces influence the tautomeric equilibrium and reaction kinetics of triazenes.
Design and Synthesis of Advanced Materials Incorporating Triazene, 3-methyl-1-(p-nitrophenyl)- Core Structure
Excluding biological applications, the unique electronic and structural properties of the triazene core make it an attractive building block for advanced materials. The focus is on creating materials with tailored optical, electronic, or structural properties.
Current research directions include:
Reactive Dyes: Chlorine-substituted triazines are key components of reactive dyes. These molecules form covalent bonds with hydroxyl groups in cellulose fibers through nucleophilic substitution, making the color fast and durable. wikipedia.org The chromophore can be attached to other positions on the triazine ring.
Metal-Organic Frameworks (MOFs): Triazine-based ligands are being explored for the synthesis of MOFs. mdpi.com These materials have highly ordered porous structures, and their properties are heavily dependent on the organic linker. Symmetrically substituted triazines can act as ligands that coordinate with metal ions to form stable, porous frameworks with potential applications in gas storage and catalysis. mdpi.com
Industrial Scavengers: Triazine derivatives are widely used in the oil and gas industry as non-regenerating scavengers to remove hydrogen sulfide (H₂S). teamchem.coresearchgate.net They react with H₂S to form stable, water-soluble by-products, thus preventing corrosion of pipelines and equipment. teamchem.conih.gov
Integration of Artificial Intelligence and Machine Learning in Triazene Chemistry Research
The complexity of chemical synthesis and reaction optimization presents a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate the vast chemical space and accelerate research. illinois.edu
Applications in triazene chemistry include:
Synthesis Planning: AI-driven tools can perform retrosynthetic analysis to propose viable synthetic routes to complex triazene derivatives. nih.gov These systems learn from vast databases of published chemical reactions to suggest novel and efficient pathways.
Reaction Optimization: Machine learning models, such as graph neural networks, can predict the outcomes of reactions under various conditions, including different catalysts, solvents, and temperatures. astrazeneca.comgcande.org This predictive power allows researchers to identify optimal conditions with fewer experiments, saving time and resources.
Predicting Molecular Properties: AI can predict the chemical properties of novel triazene-based molecules before they are synthesized. astrazeneca.com This is crucial for designing advanced materials, where specific electronic or physical properties are desired. By combining AI with automated synthesis platforms, researchers can create a feedback loop for rapid discovery and optimization. illinois.edu
| Application Area | AI/ML Contribution | Potential Impact |
|---|---|---|
| Synthetic Route Design | Proposing novel and efficient synthetic pathways using retrosynthetic algorithms. nih.gov | Faster access to complex triazene structures. |
| Reaction Condition Optimization | Predicting reaction yields and identifying optimal catalysts, solvents, and temperatures. gcande.org | Reduced experimental cost and waste; higher efficiency. |
| New Molecule Discovery | Screening virtual libraries and predicting properties of unsynthesized triazene derivatives. astrazeneca.com | Accelerated design of new materials with desired functions. |
Challenges in the Scalable Synthesis and Handling of Reactive Triazene Species
Transitioning a synthetic protocol from a small laboratory scale to multi-kilogram industrial production presents significant challenges. For reactive species like some triazenes, these challenges are amplified.
Key hurdles include:
Cost and Procedure: A primary challenge is developing a process with low production costs and a simple workup procedure that is viable on a large scale. acs.org
Reactivity and Stability: Triazenes can be reactive and may have limited stability, which complicates their handling, storage, and transport, especially in bulk quantities. nih.gov The parent 1,3,5-triazine (B166579), for example, is readily hydrolyzed in water. thieme-connect.de
Byproduct Formation: In industrial applications like H₂S scavenging, the reaction between triazines and H₂S can lead to the formation of undesirable solid byproducts, such as amorphous dithiazine polymers, which can cause fouling and operational issues. nih.gov Understanding the reaction mechanism under varying pH and process conditions is crucial to mitigate these problems. researchgate.net
A scalable synthetic strategy for unsymmetrical trisubstituted 1,3,5-triazines has been demonstrated, showcasing the translation from a small-scale procedure to a multi-kilogram synthesis, which addresses some of these challenges. acs.org
Opportunities for Further Elucidation of Structure-Reactivity Relationships
The relationship between a molecule's structure and its chemical reactivity is a fundamental concept in chemistry. For aryl triazenes, there are still many opportunities to deepen this understanding.
Areas for future investigation include:
Substituent Effects: The nature of the substituent on the aryl ring significantly affects the electronic properties and tautomeric equilibrium of the triazene group. researchgate.net The electron-withdrawing p-nitrophenyl group in the target compound influences its reactivity, but a systematic study comparing it with a wider range of electron-donating and -withdrawing groups could provide a more predictive model.
Tautomerism: Triazenes can exist in different tautomeric forms, and the dominant form can be influenced by the solvent and the electronic nature of the substituents. researchgate.net Further quantum-chemical calculations and spectroscopic studies are needed to fully understand the tautomeric equilibria in different environments and how this affects reaction outcomes.
Selective Inhibition: In related triazine systems, subtle structural changes have been shown to lead to significant selectivity. For example, exchanging a single amino acid in an enzyme's regulatory helix can cause a 70-80 fold shift in the inhibitory selectivity of a triazine analog. nih.govnih.gov While this is a biological example, it highlights the profound impact of minor structural modifications, a principle that can be extended to materials science and catalysis to achieve highly selective interactions and transformations.
Q & A
Q. What are the optimal synthetic routes for 3-methyl-1-(p-nitrophenyl)triazene, and how are yields influenced by reaction conditions?
Synthesis typically involves diazotization of p-nitroaniline followed by coupling with methylamine derivatives. For example, describes diazotization of 4-nitroaniline in concentrated HCl, reacting with methylamine to form the triazene backbone. Key parameters include:
- Temperature control : Maintaining 0–5°C during diazotization minimizes decomposition .
- Solvent selection : Anhydrous benzene or methylene chloride improves solubility of intermediates .
- Stoichiometry : Excess methylamine (1.2–1.5 equiv.) enhances yield by compensating for side reactions .
Yields range from 70–84% after purification via flash chromatography (cyclohexane/ethyl acetate gradients) .
Q. How can spectroscopic methods (e.g., IR, NMR) confirm the structure of 3-methyl-1-(p-nitrophenyl)triazene?
- IR spectroscopy :
- ¹H NMR :
- Aromatic protons appear as doublets at δ 7.7–8.3 ppm (para-substituted nitro group) .
- Methyl groups on the triazene moiety resonate as singlets at δ 2.4–2.5 ppm .
- ³¹P NMR : A singlet at δ 70–94 ppm confirms the absence of phosphorous coupling, supporting monodentate coordination .
Q. What factors influence the stability of this compound under storage or reaction conditions?
- Light sensitivity : The nitro group promotes photodegradation; storage in amber vials under nitrogen is recommended .
- Thermal stability : Decomposition occurs above 100°C, forming p-nitrophenyl radicals (traced via ESR in ) .
- pH sensitivity : Protonation at acidic pH (<3) destabilizes the triazene bond, leading to cleavage .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of 3-methyl-1-(p-nitrophenyl)triazene?
DFT studies (e.g., B3LYP/6-31G*) reveal:
- Charge distribution : The nitro group withdraws electron density, polarizing the triazene ring and enhancing electrophilicity at the N3 position .
- Frontier orbitals : A low LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic attack, aligning with its use in coupling reactions .
- Thermochemical data : Calculated bond dissociation energies (BDE) for the N–N bond (~45 kcal/mol) correlate with experimental thermal decomposition rates .
Q. What mechanistic insights explain the compound’s role in enzyme inhibition (e.g., carbonic anhydrase)?
Triazene derivatives act as suicide inhibitors by forming covalent adducts with active-site residues:
- Carbonic anhydrase inhibition : The nitro group facilitates π-stacking with hydrophobic pockets, while the triazene moiety reacts with zinc-bound hydroxyl groups () .
- Kinetic studies : IC₅₀ values in the nanomolar range correlate with electron-withdrawing substituents (e.g., nitro) enhancing electrophilicity .
Q. How do structural modifications (e.g., substituent effects) alter biological or catalytic activity?
- Para vs. meta nitro substitution : Para-nitro derivatives show 10-fold higher inhibitory potency due to improved alignment with enzyme active sites .
- Methyl group replacement : Substituting the methyl group with bulkier alkyl chains (e.g., isopropyl) reduces solubility but increases membrane permeability .
- Hybrid systems : Incorporating pyrazole or pyridyl rings () enhances π-π interactions in catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
